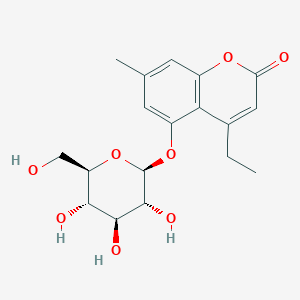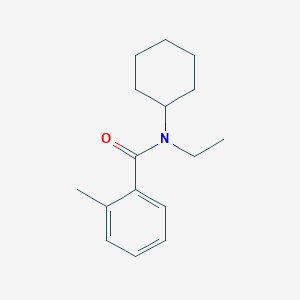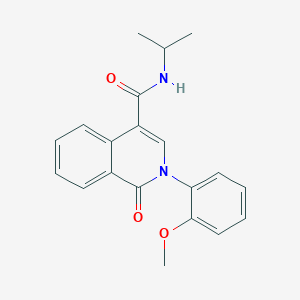![molecular formula C17H23NO3 B11156985 4-butyl-6-[(dimethylamino)methyl]-5-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B11156985.png)
4-butyl-6-[(dimethylamino)methyl]-5-hydroxy-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-6-[(dimethylamino)methyl]-5-hydroxy-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with butyl, dimethylamino, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-[(dimethylamino)methyl]-5-hydroxy-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.
Substitution Reactions:
Dimethylamino Group Addition: The dimethylamino group is introduced through a Mannich reaction, where formaldehyde and dimethylamine are reacted with the chromen-2-one core.
Hydroxylation: The hydroxyl group is typically introduced via selective hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-[(dimethylamino)methyl]-5-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a chromone derivative.
Reduction: Formation of a dihydroxy chromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
4-butyl-6-[(dimethylamino)methyl]-5-hydroxy-7-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-butyl-6-[(dimethylamino)methyl]-5-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the chromen-2-one core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-butyl-6-[(dimethylamino)methyl]-5-hydroxy-2H-chromen-2-one: Lacks the methyl group at the 7-position.
4-butyl-6-[(dimethylamino)methyl]-7-methyl-2H-chromen-2-one: Lacks the hydroxyl group at the 5-position.
4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one: Lacks the dimethylamino group.
Uniqueness
4-butyl-6-[(dimethylamino)methyl]-5-hydroxy-7-methyl-2H-chromen-2-one is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-butyl-6-[(dimethylamino)methyl]-5-hydroxy-7-methylchromen-2-one |
InChI |
InChI=1S/C17H23NO3/c1-5-6-7-12-9-15(19)21-14-8-11(2)13(10-18(3)4)17(20)16(12)14/h8-9,20H,5-7,10H2,1-4H3 |
InChI Key |
GZZWYEMKLABHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11156908.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11156910.png)
![methyl N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucinate](/img/structure/B11156917.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B11156922.png)
![7-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11156929.png)

![(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11156957.png)

![N-methyl-2-[(2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B11156968.png)
![6-({2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11156970.png)
![3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156974.png)
![N-(3-bromophenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11156992.png)
![N-(2-bromophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11157002.png)
